molecular formula C11H18NNaO9 B12779760 N-Acetylneuraminic acid sodium salt CAS No. 126934-33-6

N-Acetylneuraminic acid sodium salt

Cat. No.: B12779760
CAS No.: 126934-33-6
M. Wt: 331.25 g/mol
InChI Key: MVHOXPMVPRDZIH-CBSHMQKXSA-M
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Description

Sodium aceneuramate, also known as sodium N-acetylneuraminate, is a sodium salt of aceneuramic acid. This compound is a derivative of sialic acid, which is a family of nine-carbon sugars commonly found in animal tissues and certain microorganisms. Sodium aceneuramate plays a crucial role in various biological processes, including cell signaling and molecular recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aceneuramate can be synthesized through the neutralization of aceneuramic acid with sodium hydroxide. The reaction typically involves dissolving aceneuramic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain sodium aceneuramate in solid form .

Industrial Production Methods: Industrial production of sodium aceneuramate involves large-scale neutralization processes. The aceneuramic acid is produced through microbial fermentation or chemical synthesis, and then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium aceneuramate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium aceneuramate has a wide range of applications in scientific research:

Mechanism of Action

Sodium aceneuramate exerts its effects through its interaction with sialic acid-binding proteins and enzymes. It is involved in the regulation of cell-cell interactions, immune responses, and pathogen recognition. The compound targets specific molecular pathways, including those involved in glycosylation and cell signaling .

Comparison with Similar Compounds

Uniqueness: Sodium aceneuramate is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, N-acetylneuraminic acid. This makes it more suitable for various industrial and research applications .

Properties

CAS No.

126934-33-6

Molecular Formula

C11H18NNaO9

Molecular Weight

331.25 g/mol

IUPAC Name

sodium;(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoate

InChI

InChI=1S/C11H19NO9.Na/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);/q;+1/p-1/t5-,7+,8+,9+,10+;/m0./s1

InChI Key

MVHOXPMVPRDZIH-CBSHMQKXSA-M

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)[O-])O)[C@H]([C@@H]([C@@H](CO)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)[O-])O)C(C(C(CO)O)O)O.[Na+]

Origin of Product

United States

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